Lipophilicity Comparison Across Naphthalene-1-carboxanilides
N-(4-Methoxyphenyl)naphthalene-1-carboxamide (2c) displayed the lowest RP‑HPLC capacity factor logarithm (log k = 0.4953) among the entire 22‑compound series of ring‑substituted naphthalene‑1‑carboxanilides, making it the most hydrophilic congener [1]. By comparison, the unsubstituted parent compound (1, R = H) gave log k = 0.5620, the 3‑OCH₃ isomer (2b) 0.6087, and the 2‑OCH₃ isomer (2a) 0.8013 [1]. The 4‑CF₃ derivative (7c) was the most lipophilic with log k = 1.1480 [1].
| Evidence Dimension | Experimental lipophilicity (RP‑HPLC capacity factor log k; methanol/water, C18 column, isocratic) |
|---|---|
| Target Compound Data | log k = 0.4953 (compound 2c, 4‑OCH₃) |
| Comparator Or Baseline | Parent 1 (R = H) log k = 0.5620; 2‑OCH₃ (2a) log k = 0.8013; 3‑OCH₃ (2b) log k = 0.6087; 4‑CH₃ (3c) log k = 0.7551; 4‑F (4c) log k = 0.6315; 4‑CF₃ (7c) log k = 1.1480 |
| Quantified Difference | Δlog k vs. 2‑OCH₃ = −0.3060 (−38%); vs. 3‑OCH₃ = −0.1134 (−19%); vs. unsubstituted parent = −0.0667 (−12%); vs. 4‑CF₃ = −0.6527 (−57%) |
| Conditions | RP‑HPLC, end‑capped non‑polar C18 stationary phase, methanol/water mobile phase, isocratic elution; calculated log P (ACD/Percepta) = 3.76 |
Why This Matters
The uniquely low lipophilicity of the para‑methoxy derivative dictates distinct membrane permeability and solubility behavior, making it essential for SAR studies where partition‑dependent off‑target effects must be minimized.
- [1] Gonec, T.; Kos, J.; Zadrazilova, I.; Pesko, M.; Keltosova, S.; Tengler, J.; Oravec, M.; Kollar, P.; Cizek, A.; Kralova, K.; Jampilek, J. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules 2014, 19, 10386–10409. View Source
